Floverine

Beschreibung

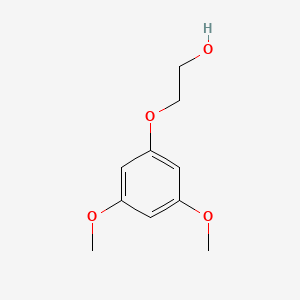

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,5-dimethoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCVTBASZDLZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181762 | |

| Record name | Floverine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27318-86-1 | |

| Record name | Floverine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027318861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floverine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77YM77P92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Floverine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floverine is a smooth muscle relaxant utilized in the management of gastrointestinal spasmodic conditions. Its therapeutic efficacy is primarily attributed to its direct action on smooth muscle cells, leading to a reduction in contractility. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological effects of this compound, with a focus on its interaction with key cellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of Calcium Homeostasis

The principal mechanism of action of this compound is the modulation of intracellular calcium (Ca²⁺) concentration in smooth muscle cells.[1] This is achieved through a dual action: inhibition of extracellular Ca²⁺ influx and modulation of Ca²⁺ release from intracellular stores.[1][2] By reducing the availability of cytosolic Ca²⁺, this compound attenuates the activation of the contractile machinery, resulting in smooth muscle relaxation.

Inhibition of L-type Calcium Channels

This compound acts as a potent antagonist of voltage-gated L-type calcium channels, which are critical for the influx of extracellular Ca²⁺ upon membrane depolarization.[3] This blockade of Ca²⁺ entry is a key event in its spasmolytic effect. Experimental evidence indicates that this compound inhibits both fast and slow Ca²⁺ channel currents in a concentration-dependent manner.

Modulation of Intracellular Calcium Release

In addition to blocking extracellular calcium entry, this compound has been reported to modulate the release of Ca²⁺ from intracellular stores, such as the sarcoplasmic reticulum.[1][2] This further contributes to the overall reduction in cytosolic Ca²⁺ levels. However, the precise molecular mechanism and quantitative contribution of this effect to the overall smooth muscle relaxation are less well-characterized compared to its action on L-type calcium channels.

Absence of Evidence for Phosphodiesterase Inhibition

While structurally related to papaverine, a known phosphodiesterase (PDE) inhibitor, there is currently no direct scientific evidence to suggest that this compound exerts its therapeutic effects through the inhibition of phosphodiesterases. Studies conducted to elucidate its mechanism have not identified PDE inhibition as a primary or secondary action of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory effects of this compound on calcium channels and smooth muscle contraction.

Table 1: Inhibitory Concentration (IC₅₀) of this compound on Calcium Channel Currents

| Tissue | Channel Type | Holding Potential | IC₅₀ (µM) |

| Rat Portal Vein Smooth Muscle | Fast Ca²⁺ Channel | -70 mV | 7.5 |

| Rat Portal Vein Smooth Muscle | Slow Ca²⁺ Channel | -40 mV | 1.9 |

| Rat Myometrium | Slow Ca²⁺ Channel | -70 mV | 2.3 |

Table 2: Inhibitory Dose (ID₅₀) of this compound on Induced Smooth Muscle Contractions

| Tissue | Inducing Agent | ID₅₀ (M) |

| Rat Myometrium & Colon | Electrical Stimulation | 8x10⁻⁷ - 3.1x10⁻⁶ |

| Rat Myometrium & Colon | Hyperpotassic Solution | 8x10⁻⁷ - 3.1x10⁻⁶ |

| Rat Myometrium & Colon | Acetylcholine (in Ca²⁺-free/EGTA medium) | 8x10⁻⁷ - 3.1x10⁻⁶ |

| Isolated Rat Colon | K⁺ Depolarization | 5x10⁻⁵ |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Smooth Muscle Contractility Assay

This protocol is designed to assess the effect of this compound on the contractility of isolated smooth muscle tissue.

a. Tissue Preparation:

-

Euthanize the experimental animal (e.g., rat) via an approved method.

-

Isolate the desired smooth muscle tissue (e.g., intestine, uterus, or blood vessel) and place it in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

-

Carefully dissect out strips of the smooth muscle of appropriate dimensions (e.g., 2 mm wide and 10 mm long).

-

Suspend the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

b. Contraction Measurement:

-

Attach one end of the muscle strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

Apply an optimal resting tension to the muscle strips (e.g., 1 g) and allow them to equilibrate for at least 60 minutes, with periodic washing every 15 minutes.

-

Induce contractions using a contractile agonist (e.g., high KCl solution, acetylcholine, or electrical field stimulation).

-

Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner to the organ bath.

-

Record the relaxation response and calculate the percentage of inhibition of the maximal contraction.

-

Construct a concentration-response curve to determine the ID₅₀ value.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This protocol allows for the direct measurement of the effect of this compound on Ca²⁺ currents in isolated smooth muscle cells.

a. Cell Isolation:

-

Isolate smooth muscle cells from the desired tissue by enzymatic digestion (e.g., using a combination of collagenase and papain).

-

Triturate the digested tissue to obtain a single-cell suspension.

-

Plate the isolated cells on glass coverslips and allow them to adhere.

b. Electrophysiological Recording:

-

Use a patch-clamp amplifier and a data acquisition system.

-

Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

The internal pipette solution should contain (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 ATP-Mg, adjusted to pH 7.2 with CsOH.

-

The external bath solution should contain (in mM): 130 NaCl, 5 CsCl, 10 BaCl₂ (as the charge carrier for Ca²⁺ channels), 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -70 mV.

-

Elicit Ca²⁺ currents by applying depolarizing voltage steps.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the inhibition of the Ca²⁺ current and determine the IC₅₀.

Intracellular Calcium Measurement using Fura-2 AM

This protocol measures changes in intracellular Ca²⁺ concentration in response to this compound.[4][5][6][7]

a. Cell Preparation and Dye Loading:

-

Culture smooth muscle cells on glass coverslips.

-

Wash the cells with a physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Load the cells with 2-5 µM Fura-2 AM in PSS for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PSS to remove extracellular dye and allow for de-esterification of the dye for 30 minutes.

b. Fluorescence Imaging:

-

Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Stimulate the cells with a contractile agonist to induce an increase in intracellular Ca²⁺.

-

Apply this compound to the cells and record the change in the fluorescence ratio over time.

-

The ratio of the fluorescence intensities is proportional to the intracellular Ca²⁺ concentration.

Visualizations

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's inhibitory action on smooth muscle contraction.

Experimental Workflow for In Vitro Contractility Assay

Caption: Workflow for assessing this compound's effect on in vitro smooth muscle contractility.

Logical Relationship of this compound's Calcium Modulation

Caption: Logical flow of this compound's dual action on cellular calcium leading to relaxation.

References

- 1. Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Fenoverine used for? [synapse.patsnap.com]

- 4. hellobio.com [hellobio.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Floverine: A Technical Guide to Its Physicochemical Properties and Biological Actions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Floverine. Due to a notable scarcity of direct experimental data for this compound, this document also outlines established experimental protocols for the determination of key physicochemical parameters. Furthermore, based on its classification as a spasmolytic with a papaverine-like action, a putative mechanism of action is detailed, alongside a proposed analytical workflow for its quantification in biological matrices.

Core Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models. These predicted values offer a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| IUPAC Name | 2-(3,5-dimethoxyphenoxy)ethanol | PubChem[1] |

| SMILES | COC1=CC(=CC(=C1)OCCO)OC | PubChem[1] |

| InChI | InChI=1S/C10H14O4/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7,11H,3-4H2,1-2H3 | PubChem[1] |

| Computed XLogP3-AA | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

To augment the existing computational data, the following standard experimental protocols are recommended for the definitive characterization of this compound's physicochemical properties.

Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3][4]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, and other organic solvents).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[5][6]

-

Phase Separation: After equilibration, allow the suspensions to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples.[5]

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it appropriately. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is reported as the mean concentration from replicate experiments.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the acid dissociation constant (pKa) of a substance.[7][8][9][10]

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if solubility is low.[7][9] Maintain a constant ionic strength using a background electrolyte such as KCl.[7]

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[7][9]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and a benchmark method for determining the n-octanol/water partition coefficient (logP).[11][12]

Principle: The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Detailed Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a sufficient time to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Putative Mechanism of Action: A Papaverine-Like Spasmolytic

This compound is classified as a spasmolytic agent with a mechanism of action similar to papaverine. Papaverine exerts its smooth muscle relaxant effects through two primary pathways: inhibition of phosphodiesterases (PDEs) and blockade of calcium channels.[13][14][15][16]

Phosphodiesterase (PDE) Inhibition

Papaverine is a non-selective inhibitor of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13][14][15][17] By inhibiting PDEs, papaverine leads to an accumulation of intracellular cAMP and cGMP.[14][15] These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[15]

Calcium Channel Blockade

Papaverine can also directly inhibit the influx of calcium ions through voltage-gated calcium channels in the cell membrane of smooth muscle cells.[13][15][16][18] This action reduces the intracellular calcium concentration available to bind with calmodulin, thereby preventing the activation of myosin light-chain kinase (MLCK) and subsequent muscle contraction.[14][16]

Proposed Analytical Workflow for Quantification in Biological Matrices

A robust analytical method is essential for pharmacokinetic and pharmacodynamic studies. Given this compound's chemical structure as an aromatic ethanol ether derivative, a High-Performance Liquid Chromatography (HPLC) based method is proposed.

Principle: This workflow involves the extraction of this compound from a biological matrix, followed by separation and quantification using reverse-phase HPLC with a suitable detector.

Workflow Steps:

-

Sample Preparation:

-

Matrix: Plasma, serum, or urine.

-

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate this compound from endogenous interferences.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is suitable for separating compounds with moderate polarity like this compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide optimal separation.

-

Detection: UV detection at a wavelength corresponding to this compound's maximum absorbance. Given its aromatic nature, it should have a distinct UV chromophore. Fluorescence detection could also be explored for enhanced sensitivity.[19]

-

-

Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

References

- 1. This compound | C10H14O4 | CID 71918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. oecd.org [oecd.org]

- 12. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 16. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Papaverine - Wikipedia [en.wikipedia.org]

- 18. Inhibition by papaverine of calcium movements and tension in the smooth muscles of rat vas deferens and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on the In Vitro Biological Profile of Floverine: Current Knowledge and Future Research Directions

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the current, albeit limited, understanding of the chemical properties of Floverine and proposes a comprehensive strategy for the in-depth investigation of its in vitro biological activities. Due to a significant scarcity of empirical data in publicly available scientific literature, this whitepaper pivots from a review of existing biological data to a forward-looking guide for future research.

Introduction: The Enigma of this compound

This compound is a distinct chemical entity with the IUPAC name 2-(3,5-dimethoxyphenoxy)ethanol[1]. Despite its clear chemical definition, there is a notable absence of published research on its biological effects. This presents a unique opportunity for novel discovery in pharmacology and drug development. This whitepaper serves as a foundational guide for researchers aiming to elucidate the in vitro biological activity of this compound, from initial screening to mechanistic studies.

Chemical and Physical Properties of this compound

A clear understanding of a compound's chemical and physical properties is fundamental to designing and interpreting biological assays. The known properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(3,5-dimethoxyphenoxy)ethanol | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 27318-86-1 | [1] |

| SMILES | COC1=CC(=CC(=C1)OCCO)OC | [2] |

| InChI Key | WWCVTBASZDLZAC-UHFFFAOYSA-N | [1] |

| Stereochemistry | Achiral | [2] |

Proposed Research Strategy for In Vitro Characterization

The following sections outline a logical and comprehensive workflow for the systematic in vitro evaluation of this compound's biological activity.

General Cytotoxicity and Viability Assays

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate selected cell lines (e.g., HEK293 for general cytotoxicity, and a panel of cancer cell lines such as HeLa, A549, MCF-7 for anti-proliferative screening) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium.

-

Treatment: Expose the cells to a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Proposed Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the comprehensive in vitro evaluation of this compound.

Caption: Proposed workflow for the in vitro characterization of this compound.

Hypothetical Signaling Pathways for Investigation

Based on the activities of other small molecules, the following signaling pathways are proposed as initial areas of investigation, should this compound show relevant activity in functional screens.

Potential Calcium Signaling Modulation

Many therapeutic agents exert their effects by modulating intracellular calcium levels. If this compound is found to influence smooth muscle contraction or neuronal activity, investigation into its effects on calcium signaling would be warranted.

Experimental Protocol: Fura-2 Calcium Imaging

-

Cell Loading: Plate cells (e.g., primary smooth muscle cells or a neuronal cell line) on glass-bottom dishes. Load the cells with the ratiometric calcium indicator Fura-2 AM.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse with a physiological salt solution and record the baseline Fura-2 fluorescence ratio (340/380 nm excitation).

-

Compound Application: Apply this compound at a specific concentration and continuously record the fluorescence ratio to observe any changes in intracellular calcium concentration.

-

Positive Control: Apply a known agonist (e.g., carbachol for muscarinic receptors or high potassium to open voltage-gated calcium channels) to induce a calcium response and confirm cell viability.

-

Data Analysis: Analyze the change in the Fura-2 ratio over time to quantify the effect of this compound on intracellular calcium levels.

The following diagram illustrates a hypothetical signaling pathway involving calcium modulation that could be investigated.

References

Unveiling the Cellular Targets of Floverine: A Technical Guide for Drug Development Professionals

An In-depth Methodological Whitepaper for Researchers and Scientists

Abstract

Floverine, a small molecule with the systematic name 2-(3,5-dimethoxyphenoxy)ethanol, presents a scientific enigma. Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant scarcity of empirical data regarding its specific cellular targets and mechanism of action. This technical guide is designed to bridge this knowledge gap, not by presenting pre-existing data on this compound, but by providing a detailed roadmap for researchers to elucidate its cellular interactome. This document outlines a logical, multi-stage experimental workflow, from initial target identification to subsequent validation and signaling pathway analysis. It is intended to serve as a practical handbook for drug development professionals seeking to characterize novel or under-studied small molecules like this compound.

Introduction to this compound

This compound is a chemical entity cataloged in several chemical databases. Its structure is known, and its basic physicochemical properties can be computed. However, its biological activity remains largely uncharacterized in the public domain. The absence of published studies on its cellular interactions necessitates a systematic and unbiased approach to target identification.

A Strategic Workflow for Cellular Target Identification

The process of identifying the cellular targets of a novel compound can be systematically approached through a multi-phase process. This workflow, detailed below, is designed to progressively narrow down the potential interactors from a broad, proteome-wide scale to specific, validated targets.

Figure 1: A generalized workflow for the identification and validation of cellular drug targets.

Phase 1: Target Identification - Casting a Wide Net

The initial phase of target discovery aims to identify a pool of potential protein interactors for this compound. A combination of orthogonal approaches is recommended to increase the confidence in putative "hits."

Affinity-Based Methods

These techniques rely on the physical interaction between this compound and its target protein(s).

-

Affinity Chromatography: This is a cornerstone technique. This compound is immobilized on a solid support (e.g., sepharose beads) to create a "bait." A cellular lysate is then passed over this support. Proteins that bind to this compound are retained and can be subsequently eluted and identified by mass spectrometry.

Experimental Protocol: Immobilization of this compound for Affinity Chromatography

-

Functionalization of this compound: The hydroxyl group of this compound (2-(3,5-dimethoxyphenoxy)ethanol) provides a convenient handle for chemical linkage. It can be activated, for example, by reaction with N,N'-disuccinimidyl carbonate to create an NHS-ester.

-

Coupling to Resin: The activated this compound is then incubated with an amine-functionalized resin (e.g., NHS-activated Sepharose).

-

Washing: The resin is extensively washed to remove any non-covalently bound this compound.

-

Cell Lysate Incubation: A cellular lysate (from a relevant cell line) is incubated with the this compound-coupled resin.

-

Elution: Bound proteins are eluted using a high-salt buffer, a change in pH, or a competitive soluble ligand.

-

Identification: Eluted proteins are identified by mass spectrometry (LC-MS/MS).

-

-

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize a target protein against proteolysis.

Experimental Protocol: DARTS

-

Cell Lysate Preparation: Prepare a native protein lysate from the cell line of interest.

-

Incubation: Aliquots of the lysate are incubated with either this compound or a vehicle control.

-

Protease Digestion: A protease (e.g., pronase) is added to each aliquot and incubated for a set time.

-

SDS-PAGE Analysis: The reactions are stopped, and the protein mixtures are resolved by SDS-PAGE.

-

Identification: Protein bands that are protected from degradation in the presence of this compound are excised and identified by mass spectrometry.

-

Activity-Based Methods

If this compound is suspected to be an enzyme inhibitor, activity-based protein profiling (ABPP) can be a powerful tool. This involves using chemical probes that covalently bind to the active sites of specific enzyme families. Competition with this compound for binding to these probes can reveal its targets.

Genetic and Genomic Approaches

-

Yeast Three-Hybrid (Y3H) System: An adaptation of the yeast two-hybrid system, Y3H can be used to screen a cDNA library for proteins that interact with a small molecule. In this system, a bifunctional molecule linking this compound to a known ligand (e.g., methotrexate) is used to bridge the interaction between a DNA-binding domain and an activation domain, leading to the expression of a reporter gene.

Phase 2: Hit Validation - Confirming the Interaction

Once a list of putative targets is generated, it is crucial to validate these interactions using orthogonal methods.

Direct Binding Assays

These assays directly measure the interaction between this compound and a purified candidate protein.

-

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events. A purified candidate protein is immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The change in the refractive index at the surface, caused by binding, is measured. This allows for the determination of binding affinity (KD), and association (kon) and dissociation (koff) rates.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding. A solution of this compound is titrated into a solution containing the purified target protein. The heat released or absorbed is measured, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful in-cell method to confirm target engagement. It is based on the principle that drug binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Phase 3: Target Engagement and Signaling Pathway Analysis

Validation of a direct interaction is a critical step, but it is equally important to understand the functional consequences of this interaction within a cellular context.

Downstream Signaling Analysis

If the validated target is a known component of a signaling pathway (e.g., a kinase, a receptor), the effect of this compound on the activity of this pathway should be investigated.

-

Western Blotting: This technique can be used to measure changes in the phosphorylation state of downstream substrates of the target protein. For example, if this compound targets a specific kinase, a decrease in the phosphorylation of its known substrates would be expected.

Figure 2: A conceptual diagram of how this compound might inhibit a target kinase, leading to reduced phosphorylation of a downstream substrate.

Phenotypic Assays

Based on the identity of the validated target, specific cellular or physiological assays can be employed. For instance, if the target is implicated in cell proliferation, a cell viability assay (e.g., MTT assay) would be appropriate. If the target is a smooth muscle protein, an ex vivo organ bath experiment could be used to measure the effect of this compound on muscle contraction.

Quantitative Data Presentation

All quantitative data from the validation and functional assays should be meticulously documented and presented in a clear, tabular format for easy comparison.

Table 1: Example Data Table for this compound Target Validation

| Assay Type | Target Protein | Binding Affinity (KD) | IC50/EC50 |

| SPR | Protein X | 1.2 µM | N/A |

| ITC | Protein X | 1.5 µM | N/A |

| Kinase Assay | Protein X | N/A | 0.8 µM |

| CETSA | Protein Y | Target Engagement Confirmed | N/A |

Conclusion

The cellular targets of this compound remain to be discovered. However, the absence of existing data presents a unique opportunity for novel research. By employing the systematic, multi-pronged approach outlined in this guide, researchers can effectively identify and validate the cellular interactome of this compound. The detailed experimental protocols and logical workflow provided herein are intended to empower scientists to unravel the mechanism of action of this and other uncharacterized small molecules, thereby accelerating the drug discovery and development process.

In-Depth Technical Guide: Floverine Solubility and Stability Studies

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Solubility and Stability of Floverine

Executive Summary

This technical guide aims to provide a thorough understanding of the solubility and stability characteristics of this compound, a critical aspect for its development as a pharmaceutical agent. The document is intended to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key processes. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific experimental data on the solubility and stability of this compound. While basic physicochemical properties are available, detailed quantitative studies on its behavior in various solvents and under different stress conditions are not published.

This guide will therefore outline the necessary experimental frameworks and data required to characterize this compound's solubility and stability profile, providing a roadmap for future research and development activities.

Introduction to this compound

This compound, with the chemical name 2-(3,5-dimethoxyphenoxy)ethanol, is a compound of interest in pharmaceutical research.[1] Its basic properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | PubChem |

| Molecular Weight | 198.22 g/mol | PubChem |

| IUPAC Name | 2-(3,5-dimethoxyphenoxy)ethanol | PubChem |

| CAS Number | 27318-86-1 | PubChem |

A comprehensive understanding of its solubility and stability is paramount for formulation development, ensuring bioavailability, and defining storage conditions and shelf-life.

This compound Solubility Studies: A Proposed Framework

To adequately characterize the solubility of this compound, a series of systematic studies are required. The following sections detail the necessary experiments and the format for presenting the resulting data.

Data Presentation: Proposed Solubility Profile of this compound

A template for the systematic collection and presentation of solubility data is provided below. Currently, no specific data is available in the public domain to populate this table.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | 25 | Data not available | e.g., HPLC, UV-Vis |

| Water | 37 | Data not available | e.g., HPLC, UV-Vis |

| Phosphate Buffer (pH 7.4) | 25 | Data not available | e.g., HPLC, UV-Vis |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | e.g., HPLC, UV-Vis |

| 0.1 N HCl (pH 1.2) | 37 | Data not available | e.g., HPLC, UV-Vis |

| Ethanol | 25 | Data not available | e.g., HPLC, UV-Vis |

| Propylene Glycol | 25 | Data not available | e.g., HPLC, UV-Vis |

| Polyethylene Glycol 400 | 25 | Data not available | e.g., HPLC, UV-Vis |

Experimental Protocol: Equilibrium Solubility Determination

A detailed protocol for determining the equilibrium solubility of this compound is outlined below. This standard procedure can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, phosphate buffers, ethanol)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid material.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the analytical method's linear range.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in mg/mL.

This compound Stability Studies: A Proposed Framework

Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products.

Data Presentation: Proposed Stability Profile of this compound

A template for summarizing the results of forced degradation studies is provided below. No specific data is currently available.

Table 2: Summary of Forced Degradation Studies of this compound

| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |

| Acid Hydrolysis (e.g., 0.1 N HCl, 60 °C) | e.g., 24h, 48h | Data not available | Data not available | e.g., Color change |

| Base Hydrolysis (e.g., 0.1 N NaOH, 60 °C) | e.g., 2h, 4h | Data not available | Data not available | e.g., Precipitation |

| Oxidative Degradation (e.g., 3% H₂O₂, RT) | e.g., 24h, 48h | Data not available | Data not available | |

| Thermal Degradation (e.g., 80 °C, solid state) | e.g., 7 days | Data not available | Data not available | |

| Photostability (ICH Q1B) | e.g., 1.2 million lux hours | Data not available | Data not available |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and organic solvents

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

Add stock solution to 0.1 N HCl.

-

Incubate at a specified temperature (e.g., 60 °C) for various time points.

-

At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Add stock solution to 0.1 N NaOH.

-

Incubate at a specified temperature (e.g., 60 °C) for various time points.

-

At each time point, withdraw a sample, neutralize it, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Add stock solution to a solution of 3% H₂O₂.

-

Store at room temperature for various time points.

-

At each time point, withdraw a sample and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Expose solid this compound to elevated temperatures (e.g., 80 °C) for a specified period.

-

At the end of the study, dissolve the sample and analyze by HPLC.

-

-

Photostability:

-

Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples by HPLC.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC method. Use a mass spectrometer (LC-MS) to help identify the mass of any degradation products.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of the proposed experimental studies.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Logical flow for conducting forced degradation studies on this compound.

Conclusion and Recommendations

There is a clear and critical need for experimental studies to determine the solubility and stability of this compound. The frameworks and protocols outlined in this guide provide a comprehensive approach to generating the necessary data for its pharmaceutical development. It is recommended that researchers undertaking the study of this compound prioritize these experiments to build a foundational understanding of its physicochemical properties. The resulting data will be invaluable for formulation design, analytical method development, and regulatory submissions.

References

An In-depth Technical Guide to the Functional Groups of Floverine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups present in the chemical structure of Floverine, a molecule with the systematic IUPAC name 2-(3,5-dimethoxyphenoxy)ethanol.[1][2] The identification and understanding of these functional groups are critical for predicting its chemical properties, metabolic pathways, and potential interactions with biological targets.

Chemical Structure of this compound

This compound possesses a molecular formula of C₁₀H₁₄O₄.[1][2][3][4] Its structure consists of a central dimethoxy-substituted benzene ring linked to an ethanol side chain through an ether bond.

Identification and Analysis of Functional Groups

The chemical reactivity and pharmacological profile of this compound are dictated by the interplay of three primary functional groups: an aromatic ring, ether linkages, and a primary alcohol.

1. Aromatic Ring (Phenyl Group): The core of the this compound structure is a benzene ring. This aromatic system is generally stable and can participate in pi-stacking interactions within biological systems. The electron-donating nature of the two methoxy substituents influences the reactivity of the ring.

2. Ether Groups: this compound contains three ether linkages. Two of these are methoxy groups (-OCH₃) attached to the aromatic ring at positions 3 and 5. The third is an aryloxy ether, where the phenoxy group is linked to the ethanol side chain. Ethers are generally unreactive but can influence the molecule's polarity and ability to form hydrogen bonds as an acceptor.

3. Alcohol Group (Primary Alcohol): The terminal end of the side chain features a primary alcohol (-CH₂OH). This hydroxyl group is a key site for metabolic transformations, particularly oxidation and conjugation reactions. It can also act as both a hydrogen bond donor and acceptor, significantly impacting the molecule's solubility and binding affinity to target proteins.

Data Presentation: Summary of Functional Groups

The functional groups identified in this compound are summarized in the table below for clear comparison and reference.

| Functional Group | Chemical Formula | Number Present | Key Characteristics |

| Aromatic Ring | -C₆H₃- | 1 | Stable, participates in pi-stacking interactions. |

| Ether (Methoxy) | -OCH₃ | 2 | Generally unreactive, influences electronic properties. |

| Ether (Aryloxy) | -O-Ar | 1 | Links the aromatic core to the side chain. |

| Alcohol (Primary) | -CH₂OH | 1 | Site for metabolism, hydrogen bond donor/acceptor. |

Experimental Protocols

The identification of these functional groups is primarily achieved through standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the aromatic protons, methoxy groups, and the ethanol side chain.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would indicate the presence of the O-H stretch of the alcohol, the C-O stretches of the ethers, and the C=C stretches of the aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula, and fragmentation patterns could further elucidate the structure and connectivity of the functional groups.

Visualization of this compound's Functional Groups

The following diagram illustrates the chemical structure of this compound with its key functional groups highlighted.

Caption: Chemical structure of this compound with its primary functional groups identified.

References

Methodological & Application

Floverine experimental protocol for cell culture

Application Notes and Protocols: Floverine

Introduction

This compound is a novel, highly selective, and potent small molecule inhibitor of the mTORC1 signaling complex. The mTOR (mammalian Target of Rapamycin) pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of many human diseases, including cancer. This compound exerts its inhibitory effect by binding directly to the mTOR kinase domain within the mTORC1 complex, preventing the phosphorylation of its downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and target engagement.

Mechanism of Action

This compound specifically targets the mTORC1 complex, which is a central node in cell signaling. As illustrated in the pathway diagram below, growth factors and nutrients activate the PI3K/Akt pathway, which in turn activates mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating S6K and 4E-BP1. By inhibiting mTORC1, this compound effectively blocks these downstream effects, leading to a reduction in cell proliferation and survival in mTOR-dependent cell lines.

Experimental Protocols

The following protocols are designed for use with human cancer cell lines known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, U87-MG).

Protocol 1: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0, 1, 10, 100, 1000, 10000 nM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blotting for mTORC1 Target Engagement

This protocol is used to verify that this compound is engaging with its intended target by measuring the phosphorylation status of downstream mTORC1 substrates.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Floverine: Uncharted Territory in Neuroscience Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information to suggest that Floverine has any established applications in neuroscience research. Efforts to find data on its mechanism of action, effects on signaling pathways, or use in experimental neuroscience protocols have been unsuccessful.

This compound, chemically identified as 2-(3,5-dimethoxyphenoxy)ethanol, is listed in chemical databases such as PubChem.[1] However, these entries lack information on its biological activity or any history of its use in neurological studies. The synonym "LL 1452" also does not yield any relevant results in the context of neuroscience.[1]

It is possible that the query about this compound's applications in neuroscience stems from a confusion with other similarly named or acting compounds. For instance, searches for "this compound" have sometimes led to information about Fenoverine , a known smooth muscle relaxant that acts by modulating calcium channels.[2][3] Another compound that has appeared in related searches is Papaverine , an opium alkaloid that also functions as a smooth muscle relaxant and vasodilator, with a mechanism that may involve phosphodiesterase inhibition and effects on calcium channels.[4][5][6][7]

Given the complete absence of scientific literature on this compound's use in neuroscience, it is not possible to provide the requested detailed application notes, experimental protocols, or data tables. The signaling pathways and experimental workflows involving this compound in a neuroscience context are unknown.

Researchers, scientists, and drug development professionals interested in neuromodulatory compounds are encouraged to verify the identity of the molecule of interest. In the event that "this compound" is a novel or proprietary compound not yet described in public-facing scientific literature, any information regarding its use would be held by the developing entity. As it stands, the scientific community has not published any findings on the application of this compound in neuroscience research.

References

- 1. This compound | C10H14O4 | CID 71918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic profile of fenoverine, a novel modulator of smooth muscle motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The difference in the inhibitory mechanisms of papaverine on vascular and intestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

Application Notes & Protocols for the Synthesis of Floverine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floverine, chemically known as 2-(3,5-dimethoxyphenoxy)ethanol, is a molecule with potential for further investigation in drug discovery.[1][2] Its simple ether structure presents a scaffold that is amenable to chemical modification for the generation of novel derivatives. This document provides a detailed protocol for the laboratory-scale synthesis of this compound and its conceptual derivatives. The proposed synthesis is based on the Williamson ether synthesis, a robust and well-established method for preparing ethers. Additionally, this document outlines a hypothetical signaling pathway to guide initial biological screening of these novel compounds, drawing parallels with known smooth muscle relaxants.

Introduction

This compound is an achiral molecule with the molecular formula C₁₀H₁₄O₄.[1][2] The scarcity of detailed empirical studies on this compound and its derivatives presents an opportunity for foundational research, including the development of scalable synthesis routes and the biological screening of new analogues.[2] This application note details a general protocol for synthesizing this compound derivatives, which can be adapted to generate a library of compounds for structure-activity relationship (SAR) studies.

Proposed Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an organohalide. In the case of this compound, 3,5-dimethoxyphenol is deprotonated with a base to form the corresponding phenoxide, which is then reacted with a 2-haloethanol. Derivatives can be synthesized by varying the substituted phenol or the alcohol component.

General Reaction Scheme

References

Application Note: Quantitative Analysis of Floverine in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Floverine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The procedure demonstrates excellent accuracy, precision, and linearity over a clinically relevant concentration range. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring. The validation of this bioanalytical method is based on the principles outlined in the FDA's guidance documents.[3][4][5][6][7]

Introduction

This compound is an emerging therapeutic agent whose pharmacokinetic profile is of significant interest in clinical development.[8][9][10] Accurate measurement of its concentration in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS is the preferred technique for small-molecule drug quantification due to its high sensitivity and selectivity.[2][11] This note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, validated to meet regulatory expectations for bioanalytical methods.[3][6]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

This compound-d4 (internal standard, IS) (≥99% purity)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare a working solution of the internal standard (this compound-d4) at 100 ng/mL in acetonitrile.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working solutions into blank human plasma to obtain calibration standards ranging from 1 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 100, and 1600 ng/mL).

Sample Preparation: Protein Precipitation [12][14]

-

Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).[13]

-

Vortex the mixture for 30 seconds to precipitate proteins.[13]

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[13][14]

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.[13]

LC-MS/MS Conditions

-

LC Method

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

-

MS Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

This compound: Q1 199.1 -> Q3 137.1

-

This compound-d4 (IS): Q1 203.1 -> Q3 141.1

-

-

Key Parameters:

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550 °C

-

-

Data Presentation: Method Validation Summary

The method was validated according to established bioanalytical guidelines.[4][5]

Table 1: Calibration Curve Linearity

| Parameter | Value |

|---|---|

| Concentration Range | 1.0 - 2000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Intra- and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | ≤ 8.5 | ± 9.2 | ≤ 10.1 | ± 8.5 |

| Low QC | 3.0 | ≤ 6.2 | ± 5.5 | ≤ 7.8 | ± 6.1 |

| Mid QC | 100 | ≤ 4.5 | ± 3.1 | ≤ 5.9 | ± 4.3 |

| High QC | 1600 | ≤ 3.8 | ± 2.5 | ≤ 4.7 | ± 3.9 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |

|---|---|---|---|---|---|

| Low QC | 3.0 | 92.5 | 5.8 | 98.1 | 6.5 |

| High QC | 1600 | 95.1 | 4.2 | 101.5 | 4.9 |

Visualizations

Figure 1. Experimental workflow for plasma sample preparation.

Figure 2. Key components of bioanalytical method validation.

Figure 3. Relationship between PK, measured by this method, and PD.

The LC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantitative determination of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing. The validation data confirms that the method meets the criteria for bioanalytical method validation and is suitable for supporting clinical and non-clinical pharmacokinetic studies.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 5. moh.gov.bw [moh.gov.bw]

- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 7. hhs.gov [hhs.gov]

- 8. This compound (27318-86-1) for sale [vulcanchem.com]

- 9. This compound [drugfuture.com]

- 10. This compound | C10H14O4 | CID 71918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. a protein precipitation extraction method [protocols.io]

- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]

Application Notes & Protocols: Determining Appropriate Dosage of Novel Compounds for In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The determination of an appropriate and effective dosage is a critical step in the preclinical evaluation of any novel therapeutic agent. This document provides a generalized framework and detailed protocols for establishing the dosage of a new investigational compound, referred to herein as "Test Compound," for in vivo animal studies. The methodologies outlined are based on established principles of toxicology and pharmacokinetics and are intended to guide researchers in designing safe and informative preclinical experiments.

I. Data Presentation: Toxicity and Dosing Parameters

Quantitative data from initial toxicity and dose-ranging studies are essential for selecting appropriate doses for subsequent efficacy studies. The following tables provide examples of how to structure and present such data for a hypothetical "Test Compound."

Table 1: Acute Toxicity of Test Compound in Rodents

| Species | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Toxic Signs Observed |

| Mouse | Male | Oral (p.o.) | 450 | 380 - 520 | Decreased spontaneous activity, bradypnea, clonic convulsions |

| Mouse | Female | Oral (p.o.) | 410 | 350 - 470 | Decreased spontaneous activity, bradypnea, clonic convulsions |

| Mouse | Male | Intravenous (i.v.) | 40 | 35 - 45 | Respiratory distress, immediate convulsions |

| Mouse | Female | Intravenous (i.v.) | 38 | 33 - 43 | Respiratory distress, immediate convulsions |

| Rat | Male | Oral (p.o.) | 1100 | 950 - 1250 | Sedation, salivation, mydriasis, hematuria |

| Rat | Female | Oral (p.o.) | 1150 | 1000 - 1300 | Sedation, salivation, mydriasis, hematuria |

| Rat | Male | Subcutaneous (s.c.) | 1500 | 1350 - 1650 | Local inflammation at the injection site, sedation |

| Rat | Female | Subcutaneous (s.c.) | 1450 | 1300 - 1600 | Local inflammation at the injection site, sedation |

Data in this table is hypothetical and for illustrative purposes.

Table 2: Recommended Dose Ranges for Initial Efficacy Studies

| Species | Route of Administration | Maximum Tolerated Dose (MTD) (mg/kg) | No Observed Adverse Effect Level (NOAEL) (mg/kg) | Proposed Starting Dose Range for Efficacy Studies (mg/kg) |

| Mouse | Oral (p.o.) | 200 | 50 | 5 - 50 |

| Mouse | Intravenous (i.v.) | 15 | 5 | 0.5 - 5 |

| Rat | Oral (p.o.) | 500 | 100 | 10 - 100 |

| Rat | Subcutaneous (s.c.) | 750 | 250 | 25 - 250 |

Data in this table is hypothetical and for illustrative purposes and should be determined based on acute toxicity findings.

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of in vivo studies.

Protocol 1: Acute Oral Toxicity Study (LD50 Determination) in Rodents

Objective: To determine the median lethal dose (LD50) of the Test Compound following a single oral administration and to observe signs of toxicity.

Materials:

-

Test Compound

-

Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

-

Male and female mice (e.g., CD-1) and rats (e.g., Sprague-Dawley), 6-8 weeks old

-

Oral gavage needles

-

Animal balance

-

Cages with appropriate bedding and enrichment

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Dose Preparation: Prepare a stock solution of the Test Compound in the chosen vehicle.[1] Make serial dilutions to achieve the desired dose concentrations. The volume administered should typically not exceed 10 mL/kg for mice and rats.[1][2]

-

Dose Groups: Assign animals to dose groups (e.g., 5-6 animals per sex per group). Include a vehicle control group. Dose levels should be selected based on preliminary range-finding studies.

-

Administration: Administer a single dose of the Test Compound or vehicle via oral gavage.

-

Observation: Observe animals continuously for the first 4 hours post-dosing and then at least twice daily for 14 days.[3] Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.[4]

-

Body Weight: Record the body weight of each animal before dosing and at regular intervals (e.g., daily for the first week, then weekly).

-

Mortality: Record the number of mortalities in each group.

-

Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.[4]

-

Data Analysis: Calculate the LD50 using a validated statistical method (e.g., Probit analysis).

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of the Test Compound after a single administration.

Materials:

-

Test Compound

-

Vehicle suitable for the chosen route of administration

-

Male rats (e.g., Wistar), cannulated if serial blood sampling is required

-

Dosing syringes and needles

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Use cannulated rats for serial blood sampling to reduce stress and animal numbers. Alternatively, sparse sampling from multiple animals at each time point can be performed.

-

Dose Administration: Administer a single dose of the Test Compound at a pre-determined, non-toxic level via the desired route (e.g., intravenous bolus or oral gavage).[5]

-

Blood Sampling: Collect blood samples at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6] The volume of each sample should be minimized.[6]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the Test Compound in plasma samples using a validated analytical method.[7]

-

Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, half-life (t1/2), and bioavailability (if both i.v. and oral routes are tested).[8][9]

III. Visualizations: Workflows and Pathways

Diagrams are provided to illustrate key processes in preclinical dosage determination.

Caption: Workflow for in vivo dosage determination of a novel compound.

Caption: Example of MAPK/ERK signaling pathway targeted by a test compound.

References

- 1. iiste.org [iiste.org]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. [Acute toxicity studies of propiverine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice [mdpi.com]

- 8. An Interactive Generic Physiologically Based Pharmacokinetic (igPBPK) Modeling Platform to Predict Drug Withdrawal Intervals in Cattle and Swine: A Case Study on Flunixin, Florfenicol, and Penicillin G - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiologically based pharmacokinetic modeling of FTY720 (2-amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats after oral and intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography Method for the Analysis of Floverine

This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Floverine in pharmaceutical formulations. This compound is a spasmolytic agent, and this method is adapted from established and validated protocols for similar compounds, such as Fenoverine.

Introduction

This compound is a spasmolytic agent that acts directly on the smooth muscle to relieve spasms. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This document provides a comprehensive protocol for a proposed HPLC method for this compound, including sample preparation, chromatographic conditions, and method validation parameters based on analogous compounds.

Mechanism of Action

This compound, like other spasmolytics, is understood to exert its therapeutic effect by modulating calcium ion influx into smooth muscle cells. The binding of this compound to specific receptors or channels on the cell membrane is believed to inhibit the entry of extracellular calcium, which is essential for muscle contraction. This leads to muscle relaxation and the alleviation of spasms.

Experimental Protocol

This protocol is a proposed method and should be validated for its intended use.

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Ammonium formate.

-

Standard: this compound reference standard.

Preparation of Solutions

-

Mobile Phase: Prepare a filtered and degassed mixture of methanol, acetonitrile, and 10mM ammonium formate in a ratio of 70:10:20 (v/v/v).

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

-

Sample Solution: For pharmaceutical formulations (e.g., capsules), weigh the contents of not fewer than 20 capsules to determine the average weight. Take a quantity of the powdered capsule contents equivalent to a single dose of this compound and dissolve it in a known volume of the mobile phase to achieve a theoretical concentration of 10 µg/mL. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:10mM Ammonium Formate (70:10:20, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 258 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |